molecular formula C14H18N2O B2694307 1-(4-Phenyl-1,4-diazepan-1-yl)prop-2-en-1-one CAS No. 2179723-95-4

1-(4-Phenyl-1,4-diazepan-1-yl)prop-2-en-1-one

Cat. No. B2694307
CAS RN: 2179723-95-4
M. Wt: 230.311
InChI Key: WXSAYLPATUUMSD-UHFFFAOYSA-N
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Description

“1-(4-Phenyl-1,4-diazepan-1-yl)prop-2-en-1-one” is a compound that contains a diazepane ring, which is a seven-membered heterocyclic compound with two nitrogen atoms . It also contains a phenyl group (a benzene ring minus one hydrogen) and a prop-2-en-1-one group (a three-carbon chain with a double bond and a ketone).


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the seven-membered diazepane ring, the phenyl group, and the prop-2-en-1-one group. The presence of the nitrogen atoms in the ring, the double bond in the prop-2-en-1-one group, and the aromatic phenyl group would all contribute to the compound’s chemical behavior .


Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the diazepane ring, the double bond in the prop-2-en-1-one group, or the phenyl group. The nitrogen atoms could act as nucleophiles, the double bond could participate in addition reactions, and the phenyl group could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitrogen atoms could result in basicity, the double bond could result in reactivity, and the phenyl group could contribute to hydrophobicity .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, investigating its reactivity, and testing its biological activity. This could lead to the development of new materials or pharmaceuticals .

properties

IUPAC Name

1-(4-phenyl-1,4-diazepan-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-2-14(17)16-10-6-9-15(11-12-16)13-7-4-3-5-8-13/h2-5,7-8H,1,6,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSAYLPATUUMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Phenyl-1,4-diazepan-1-yl)prop-2-en-1-one

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